2,5-Norbornadiène

Vue d'ensemble

Description

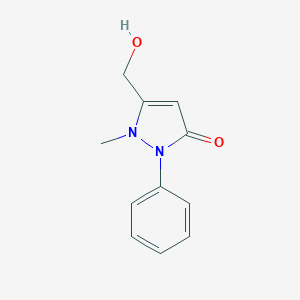

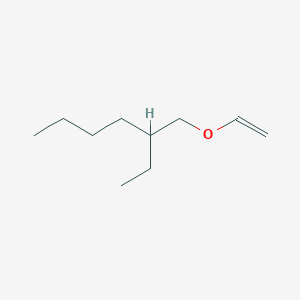

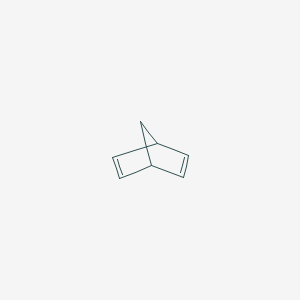

2,5-Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, is an organic compound and a bicyclic hydrocarbon. It is of significant interest due to its high reactivity and distinctive structural property of being a diene that cannot isomerize into anti-Bredt alkenes . This compound is widely used as a metal-binding ligand in homogeneous catalysis and as a dienophile in Diels-Alder reactions .

Applications De Recherche Scientifique

2,5-Norbornadiene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in prostaglandin synthesis and as an acetylene transfer agent.

Biology: Shows anti-ethylene effects on plants, making it useful in agricultural research.

Medicine: Acts as an intermediate in the synthesis of various pharmaceuticals.

Industry: Used in the production of high-performance polymers and materials.

Mécanisme D'action

Target of Action

2,5-Norbornadiene, also known as Bicyclo[2.2.1]hepta-2,5-diene, primarily targets the ethylene action in plants . Ethylene is a plant hormone that regulates growth and development, including processes such as fruit ripening and leaf senescence .

Mode of Action

2,5-Norbornadiene acts as a competitive inhibitor of ethylene action . When applied to ethylene-treated sections, it results in a parallel shift in dose-response curves to higher ethylene concentrations . This indicates that 2,5-Norbornadiene competes with ethylene for the same binding site, reducing the hormone’s effect .

Biochemical Pathways

The primary biochemical pathway affected by 2,5-Norbornadiene is the ethylene biosynthesis pathway . This pathway is crucial for various plant processes, including fruit ripening, leaf senescence, and response to environmental stress . By inhibiting ethylene action, 2,5-Norbornadiene can alter these processes .

Pharmacokinetics

Given its volatile nature and low molecular weight (9214 g/mol) , it is likely to have good bioavailability and rapid systemic distribution in plants.

Result of Action

The inhibition of ethylene action by 2,5-Norbornadiene can lead to significant changes in plant physiology. For instance, it can delay processes like fruit ripening and leaf senescence, which are typically accelerated by ethylene . It can also inhibit the activities of enzymes like polyphenol oxidase, peroxidase, and phenylalanine ammonia lyase .

Action Environment

The action of 2,5-Norbornadiene can be influenced by various environmental factors. For example, its volatility might increase with temperature, potentially affecting its efficacy and stability . Furthermore, its competitive inhibition of ethylene action suggests that its effectiveness could be influenced by the concentration of ethylene in the environment .

Analyse Biochimique

Biochemical Properties

It has been found to act as a competitive inhibitor of ethylene action . Ethylene is a plant hormone that regulates growth and development. Inhibition of ethylene action by 2,5-Norbornadiene can affect various biochemical reactions involving enzymes and proteins that interact with ethylene .

Cellular Effects

In plant cells, 2,5-Norbornadiene has been observed to inhibit the ripening process in tomato fruits by blocking ethylene action . This inhibition affects the loss of chlorophyll and accumulation of lycopene in the pericarp tissue of tomato fruits . It also inhibits the increase in polygalacturonase activity, which usually occurs after the onset of a massive increase in ethylene production during the ripening period .

Molecular Mechanism

The molecular mechanism of 2,5-Norbornadiene involves its interaction with ethylene. It acts as a competitive inhibitor of ethylene action, blocking the autocatalytic signal associated with ethylene action that stimulates enzyme activities . This inhibition results in a decrease in ethylene production and a reduction in ACC synthase activity .

Temporal Effects in Laboratory Settings

It has been used in flow chemistry for the fast and efficient synthesis of large quantities of norbornadienes . This suggests that 2,5-Norbornadiene is stable under the conditions used in these experiments.

Metabolic Pathways

It has been suggested that 2,5-Norbornadiene may be involved in the ethylene biosynthesis pathway in plants, as it can inhibit the action of ethylene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically occurs at temperatures ranging from 325°C to 435°C and pressures between 1 to 6 atm . The yield of 2,5-Norbornadiene can reach up to 70.1% based on the cyclopentadiene that reacts .

Industrial Production Methods: In industrial settings, the preparation of 2,5-Norbornadiene involves the condensation of cyclopentadiene with acetylene in a flow system without the use of a phlegmatizer . This method ensures a continuous production process, optimizing the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Norbornadiene undergoes various chemical reactions, including:

Oxidation: Reacts vigorously with strong oxidizing agents.

Reduction: May react exothermically with reducing agents to release hydrogen gas.

Substitution: In the presence of various catalysts or initiators, it can undergo exothermic addition polymerization reactions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents are used for oxidation reactions.

Reducing Agents: Reducing agents facilitate the release of hydrogen gas.

Catalysts: Various catalysts, such as acids or initiators, are used for polymerization reactions.

Major Products:

Quadricyclane: Formed through a photochemical reaction when assisted by a sensitizer such as acetophenone.

Diamantane and Sumanene: Synthesized using 2,5-Norbornadiene as a starting material.

Comparaison Avec Des Composés Similaires

Norbornane: A saturated compound with the same carbon skeleton.

Norbornene: A compound with the same carbon skeleton but with one less double bond.

Uniqueness of 2,5-Norbornadiene: 2,5-Norbornadiene is unique due to its high reactivity and distinctive structural property of being a diene that cannot isomerize into anti-Bredt alkenes . This makes it a valuable compound in various chemical reactions and industrial applications.

Propriétés

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYNFBVQFBRSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27859-77-4 | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27859-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059523 | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-6 °F (NFPA, 2010) | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.5 [mmHg] | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-46-0, 16422-76-7 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norbornadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Norbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Norbornadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorborna-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-NORBORNADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9ZTQ75ZUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,5-Norbornadiene (NBD) acts as a competitive inhibitor of ethylene action in various plant systems. [, , , ] While its exact binding site remains unclear, it competes with ethylene for binding to the ethylene receptor. [, ] This interaction blocks ethylene signaling, resulting in the suppression of various ethylene-mediated processes. For example, NBD inhibits wound-induced ethylene production and delays germination in plants. [, ] In deepwater rice, NBD prevents ethylene-induced internodal elongation, leaf growth inhibition, and adventitious root formation. []

A:

A: NBD is a colorless liquid at room temperature. [] It is soluble in most organic solvents. [] Specific information regarding its compatibility with other materials and its stability under various conditions (e.g., temperature, light) requires further investigation.

A: NBD is frequently used as a labile ligand in transition metal catalysts. [, , , ]

- Reaction Mechanism: NBD readily dissociates from the metal center, creating a vacant site for substrate coordination and facilitating catalytic activity. [, , , ]

- Selectivity: The selectivity of NBD-containing catalysts depends on the metal, other ligands, and reaction conditions. For example, [PdCl2(PCy3)2]/HCO2Na with NBD exhibits 5-exo-selectivity in the reductive Mizoroki–Heck reaction with aryl chlorides. []

- Applications: NBD-containing catalysts are employed in various reactions, including dimerization of NBD itself, [, ] polymerization of acetylenes, [, , , , ] and hydrogenation reactions. []

A: NBD has been a subject of interest in both organic and organometallic chemistry. Its strained structure and ability to act as a labile ligand have led to its application in various catalytic reactions. Early research focused on its synthesis and reactivity. [] Later, its role as a competitive inhibitor of ethylene action in plants emerged as a significant area of study. [, , , ]

A: NBD's application extends beyond plant science, with potential for use in materials science. [] For instance, NBD-containing polymers exhibit photoresponsive properties, allowing for the creation of materials with light-switchable characteristics. [, , , , ] Further interdisciplinary collaborations could reveal novel applications for NBD and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.